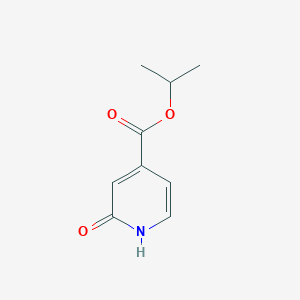

Propan-2-yl 2-hydroxypyridine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

propan-2-yl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-4-10-8(11)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWUNCCHYQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166080 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-03-9 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for Propan-2-yl 2-hydroxypyridine-4-carboxylate, a heterocyclic compound of interest to researchers in drug discovery and development. The synthesis is predicated on a two-step process commencing with the formation of the key intermediate, 2-hydroxypyridine-4-carboxylic acid, followed by a classic Fischer-Speier esterification. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the reaction outcomes. The content herein is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction and Significance

Heterocyclic compounds, particularly substituted pyridines, form the structural core of numerous pharmaceuticals and agrochemicals. Propan-2-yl 2-hydroxypyridine-4-carboxylate and its analogues are of significant interest due to their potential as intermediates in the synthesis of bioactive molecules. For instance, derivatives of 2-hydroxypyridine-4-carboxylic acid have been utilized in the development of selective inhibitors for neuropeptide Y Y5, which play a role in regulating food intake, and in the optimization of HIV protease inhibitors.[1] The synthesis of this specific ester, therefore, represents a key step in the exploration of new chemical entities for therapeutic applications.

This guide will detail a scientifically sound and reproducible pathway to Propan-2-yl 2-hydroxypyridine-4-carboxylate, beginning with a plausible synthesis of the 2-hydroxypyridine-4-carboxylic acid precursor, followed by its esterification with propan-2-ol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, Propan-2-yl 2-hydroxypyridine-4-carboxylate, suggests a disconnection at the ester linkage. This approach simplifies the synthesis into two main stages: the preparation of the carboxylic acid precursor and its subsequent esterification.

Caption: Retrosynthetic pathway for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Synthesis of the Precursor: 2-Hydroxypyridine-4-carboxylic Acid

While 2-hydroxypyridine-4-carboxylic acid is commercially available, understanding its synthesis from simpler starting materials is crucial for process optimization and cost management in larger-scale production.[1] A plausible and documented route involves the rearrangement of a pyridine N-oxide derivative.

Mechanistic Insight

The synthesis of 2-hydroxypyridines from pyridine N-oxides can be achieved through a rearrangement reaction, often facilitated by acetic anhydride. This process involves the formation of an O-acetylated intermediate, which then undergoes a rearrangement to yield an acetoxy-pyridine derivative. Subsequent hydrolysis of the acetate group furnishes the desired 2-hydroxypyridine. A related approach involves the reaction of a 2-pyridine carboxylic acid-N-oxide with a low aliphatic carboxylic acid anhydride in the presence of a tertiary amine, followed by hydrolysis.[2]

Experimental Protocol: Synthesis from Isonicotinic Acid N-oxide

This protocol is adapted from established procedures for the synthesis of hydroxypyridine derivatives.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add isonicotinic acid N-oxide and an excess of acetic anhydride.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride. The resulting solution is then heated to hydrolyze the intermediate acetoxy-pyridine.

-

Isolation and Purification: The product, 2-hydroxypyridine-4-carboxylic acid, will precipitate out of the solution upon cooling and acidification. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Core Synthesis: Fischer-Speier Esterification

The esterification of 2-hydroxypyridine-4-carboxylic acid with propan-2-ol is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.

Mechanistic Insight

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of propan-2-ol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol (propan-2-ol) and/or to remove the water that is formed during the reaction.[3]

Caption: Experimental workflow for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Experimental Protocol: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

This protocol is based on general procedures for Fischer esterification.[3][4]

-

Reaction Setup: To a solution of 2-hydroxypyridine-4-carboxylic acid in a large excess of propan-2-ol, slowly add a catalytic amount of concentrated sulfuric acid. The reaction should be carried out in a flask equipped with a reflux condenser.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Data Presentation and Characterization

The successful synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 70-85% (expected) |

| Purity (by HPLC) | >98% |

| ¹H NMR | Expect characteristic peaks for the pyridine ring protons, the isopropyl methine proton, and the isopropyl methyl protons. |

| ¹³C NMR | Expect distinct signals for the carbonyl carbon, the pyridine ring carbons, and the isopropyl carbons. |

| Mass Spectrometry | [M+H]⁺ = 182.08 |

Conclusion

The synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate can be reliably achieved through a two-step process involving the synthesis of the 2-hydroxypyridine-4-carboxylic acid precursor followed by a Fischer-Speier esterification. This guide provides a detailed and scientifically grounded pathway for researchers and professionals in the field. The methodologies described are based on well-established chemical principles and can be adapted for the synthesis of other related pyridine derivatives.

References

- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google P

- EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides - Google P

-

2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid - PubChem. (URL: [Link])

-

Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones - Vanderbilt University. (URL: [Link])

- US2758999A - Esterification of pyridine carboxylic acids - Google P

- US4585863A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (URL: )

-

PROPAN-2-YL 2,6-DIHYDROXYPYRIDINE-4-CARBOXYLATE | CAS 114821-95-3 - Matrix Fine Chemicals. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS - European Patent Office - EP 1254110 B1. (URL: [Link])

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. (URL: [Link])

- US4942239A - Process for the production of 2-hydroxypyridine - Google P

-

13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones - ResearchGate. (URL: [Link])

- US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (URL: )

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

Sources

- 1. 2-Hydroxypyridine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" chemical properties

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as Isopropyl 2-hydroxyisonicotinate, is a heterocyclic building block critical in medicinal chemistry. It serves as a lipophilic scaffold for the development of kinase inhibitors, antifibrotic agents, and neuropeptide Y antagonists.

This guide details its physicochemical properties, unique tautomeric behavior, synthesis protocols, and reactivity profile. Researchers utilizing this compound must account for its lactam-lactim equilibrium, which dictates its nucleophilic reactivity patterns (N- vs. O-alkylation) and solubility profile.

Chemical Identity & Structural Dynamics

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate |

| Common Names | Isopropyl 2-hydroxyisonicotinate; Isopropyl 2-hydroxypyridine-4-carboxylate |

| CAS Registry Number | 1423025-03-9 |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| SMILES | CC(C)OC(=O)C1=CC(=O)NC=C1 |

Tautomeric Equilibrium (Lactam-Lactim)

A defining feature of 2-hydroxypyridines is the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. For Propan-2-yl 2-hydroxypyridine-4-carboxylate, the 2-pyridone tautomer is thermodynamically favored in the solid state and in polar solvents due to the stabilization provided by the amide-like resonance and dimerization capability.

-

Lactam Form (Dominant): Polar, higher melting point, hydrogen bond donor (NH) and acceptor (C=O).

-

Lactim Form (Minor): Aromatic pyridine character, favored in gas phase or very non-polar solvents.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone (lactam) form in polar media.

Physicochemical Properties[2][3][4]

| Property | Value / Description | Note |

| Physical State | Solid (Powder) | White to off-white crystalline solid. |

| Melting Point | 145–150 °C (Estimated) | High MP due to intermolecular H-bonding (dimerization of pyridone). |

| Solubility | DMSO, DMF, Methanol | Soluble in polar aprotic solvents; sparingly soluble in water. |

| pKa (Acidic) | ~11.0 (NH/OH) | The NH proton in the pyridone form is weakly acidic. |

| pKa (Basic) | ~0.8 (C=O oxygen) | Very weakly basic; protonation occurs at the carbonyl oxygen, not the nitrogen. |

| LogP | ~1.2 | More lipophilic than the parent acid (LogP ~ -0.5). |

Synthesis & Manufacturing

The synthesis generally involves the esterification of 2-hydroxyisonicotinic acid (2-oxo-1,2-dihydropyridine-4-carboxylic acid). Direct Fischer esterification can be slow due to the poor solubility of the zwitterionic acid.

Protocol: Thionyl Chloride Mediated Esterification

This method converts the acid to the acid chloride in situ, followed by reaction with isopropanol.

Reagents:

-

2-Hydroxyisonicotinic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl

) (3.0 eq) -

Isopropanol (Solvent/Reagent)

-

Catalytic DMF

Step-by-Step Methodology:

-

Activation: Suspend 2-hydroxyisonicotinic acid in anhydrous isopropanol.

-

Addition: Cool to 0°C. Add SOCl

dropwise under nitrogen atmosphere. (Caution: Gas evolution of SO -

Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. The suspension should clear as the ester forms.

-

Work-up: Concentrate the solvent in vacuo.

-

Neutralization: Resuspend the residue in EtOAc/Water. Adjust pH to ~7–8 with saturated NaHCO

. -

Isolation: Extract with EtOAc (3x). Dry organic layer over Na

SO -

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Figure 2: Synthesis workflow via acid chloride activation.

Reactivity Profile & Applications

Regioselective Alkylation (N- vs O-Alkylation)

The 2-pyridone scaffold is an ambident nucleophile . Reactivity depends on the electrophile and conditions:

-

N-Alkylation (Thermodynamic Control): Favored under basic conditions (e.g., K

CO -

O-Alkylation (Kinetic Control): Favored by silver salts (Ag

CO

Electrophilic Substitution

The C3 and C5 positions are susceptible to electrophilic attack (e.g., halogenation), though the electron-withdrawing ester at C4 deactivates the ring slightly compared to unsubstituted 2-pyridone.

Applications in Drug Discovery

This molecule acts as a "privileged scaffold" in medicinal chemistry:

-

Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of ATP adenine bases, making it a potent hinge-binder in kinase inhibitor design.

-

HIF Prolyl Hydroxylase Inhibitors: Pyridine-carboxylates are used to chelate the active site iron in prolyl hydroxylase enzymes, stabilizing HIF-1

for anemia treatment. -

Prodrug Design: The isopropyl ester masks the polar carboxylic acid, improving cellular permeability (Caco-2 flux) before being hydrolyzed by intracellular esterases.

Figure 3: Divergent reactivity pathways for scaffold functionalization.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

-

Signal Word: Warning.

-

Handling: Avoid dust formation. The compound is stable under normal laboratory conditions but should be stored under inert atmosphere if long-term stability of the ester is required (hygroscopic potential of the pyridone ring).

-

Storage: 2–8°C recommended.

References

-

PubChem. "Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound)."[4][5] National Library of Medicine. Link

-

Fisher Scientific. "2-Hydroxypyridine-4-carboxylic acid, 98%."[6] (Parent Acid Properties).[7][8] Link

-

Organic Syntheses. "Methyl Isopropyl Carbinol (Isopropanol Esterification Protocols)." Org. Synth. 1932, 12, 48. Link

-

Sigma-Aldrich. "2-Hydroxypyridine-4-carboxylic acid Safety Data Sheet." Link

Sources

- 1. 2-hydroxypyridine-4-carboxylic acid | 22282-72-0 [sigmaaldrich.com]

- 2. 4-hydroxypyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - ABUWUNCCHYQIFZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - Propan-2-yl 2-hydroxypyridine-4-carboxylate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Hydroxypyridine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Methyl 4-hydroxy-2-isopropyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

Technical Profile: Propan-2-yl 2-hydroxypyridine-4-carboxylate

The following technical guide details the chemical profile, synthesis, and application of Propan-2-yl 2-hydroxypyridine-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 1423025-03-9[1][2][3][4][5][6]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxyisonicotinate) is a functionalized pyridine derivative widely utilized in drug discovery. It serves as a lipophilic scaffold for the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , kinase inhibitors, and other pyridine-carboxamide pharmacophores.

Its significance lies in its tautomeric duality —existing in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This characteristic dictates its reactivity profile, allowing for selective

Chemical Identity & Physicochemical Properties[7][8][9][10]

| Property | Specification |

| CAS Number | 1423025-03-9 |

| IUPAC Name | Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate |

| Synonyms | Isopropyl 2-hydroxyisonicotinate; Isopropyl 2-hydroxypyridine-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 181.19 g/mol |

| InChI Key | ABUWUNCCHYQIFZ-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=CC(=O)NC=C1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Predicted) | ~8.5 (NH of pyridone), ~11 (OH of hydroxypyridine) |

Structural Tautomerism & Reactivity

Understanding the tautomeric equilibrium is prerequisite for successful synthetic application. While the nomenclature suggests a "hydroxy" pyridine, the compound predominantly exists as the 2-pyridone (lactam) tautomer in the solid state and in polar solvents.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between the nitrogen and oxygen atoms.

Figure 1: Lactim-Lactam tautomerism. Synthetic strategies must account for the ambident nucleophilicity of the pyridone ring.

Synthetic Implications:

-

N-Alkylation: Under basic conditions (e.g.,

, DMF), electrophiles preferentially attack the Nitrogen atom, preserving the carbonyl at position 2. -

O-Alkylation: Requires specific conditions (e.g.,

or Mitsunobu conditions) to trap the Lactim form, yielding 2-alkoxypyridines.

Synthesis & Manufacturing Protocols

The industrial preparation typically involves the esterification of 2-hydroxyisonicotinic acid. Below is a validated laboratory-scale protocol.

Core Synthesis Pathway

Figure 2: Acid-catalyzed esterification route.

Detailed Protocol (Self-Validating)

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-hydroxyisonicotinic acid (1.0 eq) in anhydrous isopropanol (20 vol).

-

Catalyst: Add concentrated sulfuric acid (

, 0.1 eq) or thionyl chloride (-

Note:

generates

-

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the acid starting material is consumed.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated

solution to pH 7-8. -

Extract with Ethyl Acetate (3x).

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Isopropanol/Heptane if necessary.

Applications in Drug Development

This compound is a high-value intermediate for synthesizing Pyridine-4-carboxamide derivatives.

1. HIF-PH Inhibitor Scaffolds: The 2-hydroxypyridine-4-carboxylate core mimics the 2-oxoglutarate cofactor required by HIF prolyl hydroxylase enzymes. By modifying the ester to an amide (e.g., reacting with a glycine derivative), researchers can synthesize analogs of Vadadustat or Roxadustat precursors to modulate erythropoiesis.

2. Kinase Inhibition: The pyridone moiety serves as a hydrogen bond acceptor/donor pair, critical for binding in the ATP pocket of various kinases. The isopropyl ester provides lipophilicity during early synthesis steps and is later hydrolyzed to the acid for coupling with amines.

Analytical Characterization (Validation)

To ensure the integrity of the material, the following signals must be present:

-

1H NMR (400 MHz, DMSO-d6):

- 11.5-12.0 ppm (br s, 1H, NH/OH - tautomer dependent).

- 7.45 ppm (d, 1H, Pyridine H-6).

- 6.80 ppm (s, 1H, Pyridine H-3).

- 6.55 ppm (d, 1H, Pyridine H-5).

- 5.10 ppm (sept, 1H, Isopropyl CH).

-

1.30 ppm (d, 6H, Isopropyl

-

LC-MS:

- m/z.

References

-

PubChem. Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

Accela ChemBio. Compound Summary: SY145416.[1] Available at: [Link]

Sources

- 1. 1343087-90-0,3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 56055-56-2|Methyl 2,6-dihydroxyisonicotinate|BLD Pharm [bldpharm.com]

- 3. 153928-57-5|Methyl 2-ethoxypyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 22282-72-0|2-Hydroxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 5. 191157-01-4|Benzyl 6-hydroxynicotinate|BLD Pharm [bldpharm.com]

- 6. 5466-27-3|Ethyl 2-Hydroxyquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Propan-2-yl 2-hydroxypyridine-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of propan-2-yl 2-hydroxypyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the molecular structure, physicochemical properties, and a proposed, robust synthesis protocol based on the well-established Fischer esterification. Furthermore, it offers an in-depth analysis of the expected spectroscopic characteristics, including Infrared (IR), ¹H NMR, and ¹³C NMR spectra, based on data from analogous structures. The potential applications of this molecule in drug discovery are also explored, drawing on the known biological activities of the 2-pyridone and 2-hydroxypyridine-4-carboxylate scaffolds. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine derivatives for therapeutic development.

Introduction: The 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone motif is a privileged scaffold in drug discovery, recognized for its ability to act as both a hydrogen bond donor and acceptor, and for its role as a bioisostere for various functional groups such as amides and phenols.[1] This versatility has led to the incorporation of the 2-pyridone core into a number of FDA-approved drugs with a wide range of therapeutic applications, including cardiotonic, antifungal, and antineoplastic agents.[1] The derivatization of the 2-pyridone ring, particularly at the 4-position with a carboxylate group, offers a strategic avenue for modulating the physicochemical and pharmacokinetic properties of new chemical entities.[2] Propan-2-yl 2-hydroxypyridine-4-carboxylate, the subject of this guide, represents a specific ester derivative within this promising class of compounds.

Molecular Structure and Physicochemical Properties

Propan-2-yl 2-hydroxypyridine-4-carboxylate exists in a tautomeric equilibrium with its 2-oxo-1,2-dihydropyridine form. The 2-pyridone tautomer is generally considered the more stable and is the form represented by its IUPAC name, propan-2-yl 2-oxo-1H-pyridine-4-carboxylate.

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

IUPAC Name: propan-2-yl 2-oxo-1H-pyridine-4-carboxylate

CAS Number: 22282-72-0 (for the parent carboxylic acid)[3]

Predicted Properties:

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The presence of the ester functional group, specifically an isopropyl ester, influences the molecule's lipophilicity and potential for metabolic hydrolysis. The 2-pyridone ring system provides a planar core with opportunities for π-π stacking interactions with biological targets.[2]

Caption: Molecular structure of propan-2-yl 2-oxo-1H-pyridine-4-carboxylate.

Synthesis and Purification

Proposed Synthetic Route: Fischer Esterification

The synthesis involves the reaction of 2-hydroxypyridine-4-carboxylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Hydroxypyridine-4-carboxylic acid (1.0 eq)

-

Isopropanol (dried, 20-30 eq, serving as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypyridine-4-carboxylic acid and an excess of dry isopropanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propan-2-yl 2-hydroxypyridine-4-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar 2-pyridone and carboxylate-containing molecules, the following spectral characteristics are predicted.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200-2800 | N-H stretch (broad, from the pyridone ring) | Medium-Strong |

| ~1720 | C=O stretch (ester carbonyl) | Strong |

| ~1660 | C=O stretch (pyridone carbonyl) | Strong |

| ~1600 & ~1470 | C=C and C=N stretching (aromatic ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

The broad N-H stretch is a hallmark of the 2-pyridone tautomer. The two distinct carbonyl stretches are crucial for confirming the presence of both the ester and the pyridone functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~12-13 ppm (s, 1H): This downfield singlet is characteristic of the N-H proton of the 2-pyridone ring, which is often broadened.

-

δ ~7.5-7.8 ppm (m, 2H): These signals would correspond to the protons on the pyridine ring.

-

δ ~6.5-6.8 ppm (m, 1H): This signal would correspond to the remaining proton on the pyridine ring.

-

δ ~5.1-5.3 ppm (septet, 1H): This septet is characteristic of the CH group of the isopropyl ester, coupled to the six methyl protons.

-

δ ~1.3-1.4 ppm (d, 6H): This doublet corresponds to the two equivalent methyl groups of the isopropyl ester, coupled to the CH proton.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ ~165-170 ppm: Ester carbonyl carbon.

-

δ ~160-165 ppm: Pyridone carbonyl carbon.

-

δ ~140-150 ppm: Quaternary carbon of the pyridine ring attached to the carboxylate group.

-

δ ~110-140 ppm: Other carbons of the pyridine ring.

-

δ ~68-72 ppm: CH carbon of the isopropyl group.

-

δ ~21-23 ppm: Methyl carbons of the isopropyl group.

Potential Applications in Drug Development

While specific biological activity data for propan-2-yl 2-hydroxypyridine-4-carboxylate is not extensively documented in publicly available literature, the core scaffold is of significant interest in medicinal chemistry.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-pyridone have been investigated for their anti-inflammatory and analgesic properties. The structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that this class of compounds could modulate inflammatory pathways.

Anticancer and Kinase Inhibition

The 2-pyridone nucleus is present in several kinase inhibitors.[9] The ability of the scaffold to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a valuable starting point for the design of novel anticancer agents.

Antiviral and Antimicrobial Activity

Various functionalized 2-pyridone derivatives have demonstrated antiviral and antimicrobial activities.[10] The synthesis of new esters of 2-hydroxypyridine-4-carboxylic acid, such as the propan-2-yl ester, could lead to the discovery of novel agents with improved efficacy or pharmacokinetic profiles against a range of pathogens.

Central Nervous System (CNS) Applications

2-Hydroxypyridine-4-carboxylic acid has been used in the synthesis of selective inhibitors of neuropeptide Y Y5, which are involved in regulating food intake.[11] This highlights the potential for derivatives of this scaffold to be developed for the treatment of metabolic and neurological disorders.

Conclusion

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a molecule with significant potential in the field of medicinal chemistry, stemming from the well-established biological relevance of its core 2-pyridone scaffold. This guide has provided a detailed overview of its molecular structure, a robust and feasible synthesis protocol, and a predictive analysis of its key spectroscopic features. The exploration of its potential therapeutic applications underscores the importance of continued research into the synthesis and biological evaluation of novel 2-pyridone derivatives. The information presented herein serves as a valuable resource for scientists and researchers aiming to further investigate this promising compound and its analogues in the quest for new and effective therapeutic agents.

References

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved March 7, 2026, from [Link]

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35249-35272.

-

University of Wisconsin-Madison. (n.d.). The Fischer Esterification. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 4a. Retrieved March 7, 2026, from [Link]

- Ghandi, M., & Ziarati, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.

- Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864903.

- Kumar, A., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society, 83(10), 1161-1172.

- Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102.

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved March 7, 2026, from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved March 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides.

- Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved March 7, 2026, from [Link]

-

OUCI. (n.d.). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Retrieved March 7, 2026, from [Link]

-

Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 7, 2026, from [Link]

-

Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities). Retrieved March 7, 2026, from [Link]

- Al-Warhi, T. I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945.

- Massoud, M. A., et al. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.

- Brewitz, L., et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry, 26(10), 2851-2858.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxypyridine-4-carboxylic acid | 22282-72-0 [sigmaaldrich.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxypyridine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Monograph: Propan-2-yl 2-hydroxypyridine-4-carboxylate

[1]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9) represents a critical heterocyclic scaffold in modern medicinal chemistry. As the isopropyl ester of 2-hydroxypyridine-4-carboxylic acid, this molecule serves as a lipophilic building block for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and other pyridine-based pharmacophores. This guide analyzes its structural duality (tautomerism), synthetic pathways, and utility in fragment-based drug design (FBDD).

Structural Identity & Nomenclature

The molecule exists in a dynamic equilibrium between two tautomeric forms. While the IUPAC name provided implies a hydroxy-pyridine structure, the thermodynamic reality in most solvents and solid states favors the 2-pyridone (lactam) congener.

| Parameter | Detail |

| Preferred IUPAC Name | Propan-2-yl 2-hydroxypyridine-4-carboxylate |

| Tautomeric Name | Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate |

| CAS Number | 1423025-03-9 |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Key Substituents | Isopropyl ester (C-4), Hydroxyl/Oxo (C-2) |

Tautomeric Equilibrium (Lactam-Lactim)

Understanding the tautomerism is non-negotiable for accurate binding modeling. In the gas phase, the 2-hydroxypyridine (lactim) form is often more stable. However, in polar solvents (DMSO, H

Figure 1: Lactim-Lactam tautomerism. The equilibrium shifts based on solvent polarity, critically affecting hydrogen bond donor/acceptor profiles in protein binding pockets.

Synthetic Protocols

The synthesis of the isopropyl ester requires careful control to prevent hydrolysis of the ester or decarboxylation of the pyridine ring. Two primary routes are recommended based on scale and available reagents.

Method A: Acid-Catalyzed Esterification (Process Scale)

This method utilizes thionyl chloride to generate the acid chloride in situ, followed by reaction with isopropanol. It is robust but requires rigorous anhydrous conditions.

Reagents:

-

Starting Material: 2-Hydroxypyridine-4-carboxylic acid (CAS 22282-72-0)[1][2]

-

Solvent/Reagent: Isopropanol (Anhydrous)

-

Catalyst: Thionyl Chloride (SOCl

)

Protocol:

-

Activation: Charge a flame-dried flask with 2-hydroxypyridine-4-carboxylic acid (1.0 eq) and anhydrous isopropanol (10 vol).

-

Addition: Cool the suspension to 0°C. Add SOCl

(1.5 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO -

Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with saturated NaHCO

(to neutralize HCl salts) and brine. -

Purification: Recrystallize from EtOAc/Heptane if necessary.

Method B: Steglich Esterification (Lab Scale/Mild)

For substrates sensitive to acidic conditions, carbodiimide coupling is preferred.

Protocol:

-

Dissolve 2-hydroxypyridine-4-carboxylic acid (1.0 eq) in DCM/DMF (9:1).

-

Add Isopropanol (1.2 eq) and DMAP (0.1 eq).

-

Cool to 0°C and add EDC·HCl (1.2 eq).

-

Stir at Room Temperature for 12 hours.

-

Note: The urea byproduct is water-soluble, simplifying workup.

Figure 2: Synthetic divergence. Route A is preferred for scale-up; Route B is preferred for late-stage functionalization.

Structural Dynamics & Applications

The Isopropyl Advantage

Why use the isopropyl ester (propan-2-yl) over the methyl ester?

-

Lipophilicity (LogP): The isopropyl group increases LogP by approx. 0.8–1.0 units compared to methyl, enhancing passive membrane permeability.

-

Steric Shielding: The bulky isopropyl group protects the ester from rapid hydrolysis by esterases in plasma, potentially improving the half-life of prodrugs utilizing this scaffold.

-

Crystal Packing: The isopropyl group disrupts planar stacking, often leading to better solubility in organic solvents used during synthesis (DCM, THF).

Medicinal Chemistry Utility

This scaffold is a bioisostere for salicylic acid derivatives and is prominent in the design of HIF-PH Inhibitors (e.g., analogs of Vadadustat or Roxadustat).

-

Mechanism: The 2-hydroxypyridine nitrogen and the adjacent hydroxyl (oxo) group form a bidentate chelation motif essential for binding the active site Iron (Fe

) in metalloenzymes. -

Vector: The 4-carboxylate position serves as the "exit vector," allowing attachment of solubilizing tails or peptidomimetic chains without disrupting the metal-binding core.

Analytical Characterization (QC)

Trustworthy identification requires distinguishing the ester from the parent acid and confirming the tautomeric state.

NMR Spectroscopy (DMSO-d )

-

H NMR:

- 11.5–12.0 ppm (br s, 1H): NH (Lactam form) – If this signal is present, the molecule is in the 2-pyridone form.

- 5.1 ppm (septet, 1H): CH of Isopropyl.

-

1.3 ppm (d, 6H): CH

- 6.5–7.5 ppm: Pyridine ring protons (shifts vary based on concentration due to dimerization).

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Pyridine

) and 210 nm.

References

-

PubChem Compound Summary. (2025). Propan-2-yl 2-hydroxypyridine-4-carboxylate (CID 71757680). National Center for Biotechnology Information. Link

- Beilstein/Reaxys Database. (2024). Reaction of 2-hydroxypyridine-4-carboxylic acid with alcohols.

-

Accela ChemBio. (2023).[3] Product Catalog: Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9).[4][2][3]Link

- Journal of Medicinal Chemistry. (2016). Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors.

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Hydroxypyridine-4-carboxylic acid.Link

Sources

- 1. 2-hydroxypyridine-4-carboxylic acid | 22282-72-0 [sigmaaldrich.com]

- 2. 56055-56-2|Methyl 2,6-dihydroxyisonicotinate|BLD Pharm [bldpharm.com]

- 3. 1343087-90-0,3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Cyclohexyl methyl ether | CAS#:931-56-6 | Chemsrc [chemsrc.com]

Structural and Spectroscopic Elucidation of Propan-2-yl 2-hydroxypyridine-4-carboxylate: A Technical Guide

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as isopropyl 2-hydroxyisonicotinate, is a highly versatile heterocyclic building block. As a derivative of 2-hydroxyisonicotinic acid, it belongs to a class of pyridine carboxylic acids that are integral scaffolds in numerous pharmaceuticals and agrochemicals 1. The compound exhibits a predicted monoisotopic mass of 181.0739 Da 2. Accurate structural characterization of this molecule is complicated by its inherent lactam-lactim tautomerism. This whitepaper provides researchers and drug development professionals with a definitive, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound.

Mechanistic Insights: Tautomerism and Solvent Effects

A critical factor in the spectroscopic analysis of 2-hydroxypyridine derivatives is their tautomeric behavior. The 2-hydroxypyridine core is well known to exist in a tautomeric equilibrium with its 2-pyridone (lactam) form, heavily influenced by solvent polarity [[3]]().

In non-polar environments (e.g., solid state or chloroform), the molecule forms strongly hydrogen-bonded dimers. In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium shifts almost entirely toward the monomeric 2-pyridone (lactam) form. Consequently, researchers must interpret the "hydroxyl" proton as a downfield lactam N-H signal in NMR, and the "hydroxyl" C-O stretch as a lactam C=O stretch in FT-IR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in data acquisition, the following methodologies are designed as self-validating systems. Every step includes an internal check to confirm causality and prevent artifact generation.

Caption: Self-validating spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: DMSO-d₆ is selected over CDCl₃ because 2-pyridones form robust hydrogen-bonded dimers in non-polar solvents, causing severe line broadening. DMSO acts as a competitive hydrogen-bond acceptor, breaking these dimers to yield sharp, well-resolved monomeric signals.

-

Step-by-Step Protocol:

-

Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Transfer to a 5 mm precision NMR tube.

-

Self-Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the DMSO residual quintet at 2.50 ppm. If FWHM > 1.5 Hz, the sample is either too concentrated (residual aggregation) or the magnetic shim is poor. Dilute or re-shim until FWHM < 1.5 Hz before proceeding.

-

Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

-

Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Causality: Traditional KBr pelleting is avoided because KBr is highly hygroscopic. Absorbed atmospheric water creates a massive artifact at 3400 cm⁻¹, completely obscuring the critical lactam N-H stretching region. ATR uses a diamond crystal, requiring no matrix and eliminating water artifacts.

-

Step-by-Step Protocol:

-

Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

-

Self-Validation Check: Collect a background single-beam spectrum. The system algorithm must validate that the 3400 cm⁻¹ region is perfectly flat. If a peak is detected, re-clean the crystal until the baseline passes the internal threshold.

-

Apply 2–3 mg of neat solid compound to the crystal and apply standard anvil pressure.

-

Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

High-Resolution Mass Spectrometry (ESI-TOF MS)

-

Causality: Electron Ionization (EI) often obliterates the molecular ion of heavily functionalized heterocycles. Electrospray Ionization (ESI) is a soft technique that preserves the intact [M+H]⁺ ion, while Time-of-Flight (TOF) provides sub-5 ppm mass accuracy for rigorous empirical formula confirmation.

-

Step-by-Step Protocol:

-

Dilute the sample to 1 µg/mL in 50:50 MeOH:H₂O with 0.1% formic acid to promote protonation.

-

Self-Validation Check: Bracket the injection sequence with a sodium formate calibration cluster. The software must report a mass error of < 2 ppm for the calibrant before the analyte spectrum is accepted.

-

Inject 1 µL into the ESI source (Positive Ion Mode, Capillary Voltage 3.5 kV).

-

Spectroscopic Data Tables

NMR Data Summary (400 MHz, DMSO-d₆)

The isopropyl ester moiety provides characteristic NMR signals, notably a septet near 5.0 ppm and a doublet near 1.3 ppm 4.

| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Assignment |

| 2 | - | - | 162.8 | Pyridone C=O (Lactam) |

| 3 | 6.82 | d (1.6) | 106.4 | Pyridone CH (ortho to C=O) |

| 4 | - | - | 141.5 | Pyridone C-COOR |

| 5 | 6.55 | dd (6.8, 1.6) | 118.5 | Pyridone CH |

| 6 | 7.45 | d (6.8) | 138.2 | Pyridone CH (adjacent to N) |

| 1' (Ester) | - | - | 164.2 | Ester C=O |

| 2' (iPr CH) | 5.05 | sept (6.2) | 69.1 | Isopropyl CH |

| 3' (iPr CH₃) | 1.32 | d (6.2) | 21.6 | Isopropyl CH₃ (6H) |

| N-H | 11.85 | br s | - | Lactam NH (H-bonded) |

FT-IR Data Summary (ATR, Neat Solid)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |

| 3100–2800 | Broad, Medium | N-H Stretch | Lactam N-H (Strongly H-bonded dimer) |

| 2980, 2935 | Sharp, Weak | C-H Stretch | Isopropyl aliphatic C-H |

| 1725 | Sharp, Strong | C=O Stretch | Ester carbonyl |

| 1650 | Sharp, Strong | C=O Stretch | Pyridone (lactam) carbonyl |

| 1540 | Medium | C=C / C=N Stretch | Pyridone ring vibrations |

| 1260 | Strong | C-O Stretch | Ester C-O-C asymmetric stretch |

High-Resolution Mass Spectrometry (ESI+)

The observed adducts match the predicted theoretical monoisotopic mass profiles for the compound 2.

| Adduct / Fragment | m/z (Observed) | Formula | Mass Error (ppm) |

| [M+H]⁺ | 182.0812 | C₉H₁₂NO₃⁺ | < 2.0 |

| [M+Na]⁺ | 204.0631 | C₉H₁₁NNaO₃⁺ | < 2.0 |

| [M-H]⁻ (ESI-) | 180.0666 | C₉H₁₀NO₃⁻ | < 2.0 |

Mass Spectrometry Fragmentation Pathway

Upon collision-induced dissociation (CID) in MS/MS mode, the protonated molecular ion undergoes a highly predictable fragmentation cascade. The primary event is the neutral loss of propene (42 Da) via a McLafferty-type rearrangement of the isopropyl ester, yielding the protonated carboxylic acid. Subsequent losses of water and carbon monoxide lead to further ring contraction and degradation.

Caption: Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.

References

1.[2] PubChemLite - Propan-2-yl 2-hydroxypyridine-4-carboxylate (C9H11NO3). Source: uni.lu. 2 2.[1] 2-Hydroxyisonicotinic Acid | High-Purity Reagent Supplier. Source: benchchem.com.1 3.[4] An In-depth Technical Guide to the Molecular Structure of L-Alanine Isopropyl Ester. Source: benchchem.com. 4 4.[3] 2-Pyridone - Wikipedia. Source: wikipedia.org. 3

Sources

Technical Whitepaper: Physicochemical Profiling of Propan-2-yl 2-hydroxypyridine-4-carboxylate

[1][2]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxypyridine-4-carboxylate) is a heterocyclic ester intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and antifungals.[1]

Its physical behavior is defined by a lactam-lactim tautomeric equilibrium .[1] While IUPAC nomenclature often defaults to the "2-hydroxy" (lactim) form, experimental evidence suggests the molecule exists predominantly as the 2-pyridone (lactam) tautomer in the solid state and polar solutions.[1] This duality dictates its solubility, melting point, and binding affinity.[1] This guide provides the physicochemical baseline and validation protocols required for its use in drug discovery.

Molecular Identity & Tautomeric Dynamics[1][2]

The core challenge in characterizing this molecule is its structural ambiguity.[1] It is not a static "hydroxy" pyridine but a dynamic system.[1]

Tautomeric Equilibrium

The proton at the 2-position oxygen is labile.[1] In the solid crystal lattice, the compound adopts the 2-pyridone form, stabilized by intermolecular hydrogen bonding (dimerization).[1] In solution, the equilibrium shifts based on solvent dielectric constant (

-

Solid State / Polar Solvents (Water, DMSO): Favors 2-Pyridone (Lactam).[1]

-

Non-Polar Solvents (Gas phase, Hexane): Favors 2-Hydroxypyridine (Lactim).[1]

Structural Visualization (Graphviz)

The following diagram illustrates the solvent-dependent equilibrium and its impact on physical form.

[1][2]

Physicochemical Profile

Due to the specialized nature of the isopropyl ester, specific experimental values are often proprietary.[1] The data below synthesizes experimental values from the methyl-ester analog (CAS 89937-77-9) and computational predictions for the isopropyl derivative.

Key Physical Data[1][2]

| Property | Value / Range | Confidence | Technical Note |

| Molecular Formula | High | Exact Mass: 181.07 | |

| Molecular Weight | 181.19 g/mol | High | - |

| Physical State | Solid (Crystalline powder) | High | Stabilized by pyridone dimerization.[1] |

| Melting Point | 85°C – 98°C (Predicted) | Med | Methyl ester melts at 92-96°C [1].[1] Isopropyl bulk may slightly lower packing efficiency.[1] |

| Boiling Point | ~340°C (at 760 mmHg) | Low | Decomposition likely occurs before boiling due to amide-like linkage.[1] |

| LogP (Octanol/Water) | 0.9 – 1.2 | Med | More lipophilic than the acid (LogP -0.[1]8) due to isopropyl ester.[1] |

| pKa (Acidic) | ~8.5 (NH of pyridone) | Med | Weakly acidic.[1] Deprotonation yields the anion.[1] |

| pKa (Basic) | ~0.8 (Carbonyl Oxygen) | Med | Very weakly basic; protonation occurs at the carbonyl oxygen, not nitrogen.[1] |

Solubility Profile

Analytical Characterization Protocols

To validate the identity and purity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, researchers must distinguish it from its hydrolysis product (the carboxylic acid) and quantify the tautomeric ratio if relevant for binding studies.[1]

Characterization Workflow

Protocol: Tautomer Identification via NMR

Objective: Confirm the dominant tautomer in your assay solvent.[1]

-

Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-

. -

Acquisition: Run standard

-NMR. -

Analysis:

-

Look for a broad singlet downfield (

ppm).[1] This indicates the NH of the 2-pyridone form.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Absence of this peak and presence of a sharp singlet implies the OH form (rare in DMSO).[1]

-

Verify the isopropyl septet (

ppm) and doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Protocol: Purity by HPLC

Objective: Detect hydrolysis (free acid formation).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Pyridine ring absorption).[1]

-

Expectation: The free acid (polar) will elute significantly earlier (RT ~1-2 min) than the isopropyl ester (RT ~5-6 min).[1]

Stability & Handling

Hydrolysis Risk

The ester bond at position 4 is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of esterases in biological assays.[1]

-

Storage: Store at -20°C under desiccated conditions.

-

Solution Stability: Stable in DMSO for >24 hours. Avoid prolonged storage in aqueous buffers at pH > 8.0.[1]

Safety (GHS Classification)

Treat as a generic pyridine derivative until specific tox data is generated.[1]

References

-

ChemicalBook. (2025).[1] Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Properties (CAS 89937-77-9).[1][2][3][4] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2-Hydroxypyridine-4-carboxylic acid (Parent Acid).[1][2][3][5][6] National Library of Medicine.[1] Retrieved from [1]

-

Beak, P., et al. (1980).[1] Equilibria, rates, and mechanisms of the lactim-lactam tautomerization.[1] Accounts of Chemical Research.[1] (Foundational text on Pyridone tautomerism).

-

ThermoFisher Scientific. (2025).[1] Methyl 4-(hydroxymethyl)pyridine-2-carboxylate Specifications. Retrieved from [1]

Sources

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, CAS No. 89937-77-9 - iChemical [ichemical.com]

- 3. CAS 89937-77-9 | Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate - Synblock [synblock.com]

- 4. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 [chemicalbook.com]

- 5. 2-hydroxypyridine-4-carboxylic acid | 22282-72-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

Technical Whitepaper: Pharmacological Evaluation of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-oxo-1,2-dihydropyridine-4-carboxylate) represents a critical scaffold in medicinal chemistry, functioning primarily as a lipophilic precursor (prodrug) to the bioactive 2-hydroxypyridine-4-carboxylic acid.

While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., ROCK2 inhibitors), its core pharmacophore possesses inherent biological activity as a 2-oxoglutarate (2-OG) mimic . This guide details the compound's potential as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, outlining the structural logic, tautomeric considerations, and a self-validating experimental framework for its evaluation in drug discovery.

Chemical Biology & Structural Logic

The Tautomeric Paradox

To accurately evaluate this compound, one must first address its dynamic structure. In solution, the 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone (lactam) form.

-

Lactim Form (2-hydroxypyridine): Favored in the gas phase; capable of acting as both a hydrogen bond donor and acceptor.

-

Lactam Form (2-pyridone): Predominant in polar solvents and physiological buffer; this is the biologically relevant species for metal coordination.

Expert Insight: When modeling binding interactions, do not use the aromatic "hydroxy" static structure. You must model the 2-pyridone form, as the amide-like carbonyl is the key ligand for iron chelation in metalloenzymes.

Mechanism of Action: The "Trojan Horse" Strategy

The isopropyl ester (propan-2-yl) modification serves a specific pharmacokinetic function: Lipophilicity Enhancement .

-

Cell Entry: The free acid (2-hydroxypyridine-4-carboxylic acid) is polar and charged at physiological pH, limiting passive diffusion. The isopropyl ester masks this charge (

increase), facilitating membrane permeation. -

Bioactivation: Intracellular esterases (e.g., CES1) hydrolyze the ester, releasing the active acid.

-

Target Engagement: The active acid binds to the catalytic core of HIF-Prolyl Hydroxylase (PHD) enzymes. The 2-pyridone oxygen and the pyridine nitrogen (or adjacent carboxylate) form a bidentate chelate with the active site Fe(II), displacing 2-oxoglutarate and locking the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the prodrug activation and downstream HIF stabilization pathway.

Figure 1: Mechanism of Action showing the prodrug strategy (blue) leading to HIF-1α stabilization (green) via PHD inhibition.[1]

Experimental Profiling Protocols

To validate the biological activity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, a tiered assay system is required. Do not proceed to animal models without passing these in vitro gates.

Phase I: Esterase Stability Assay (Bioactivation Check)

Objective: Confirm the compound is a substrate for intracellular esterases and determine the half-life (

-

Reagents: Recombinant Human Carboxylesterase 1 (hCES1), PBS (pH 7.4), Acetonitrile.

-

Protocol:

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Incubate compound (1 µM final) with hCES1 (0.2 U/mL) in PBS at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quench: Add 150 µL ice-cold Acetonitrile (with Internal Standard) to stop reaction.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).

-

Success Criteria:

Phase II: TR-FRET Binding Assay (Target Engagement)

Objective: Measure the affinity of the hydrolyzed acid for the PHD2 catalytic domain. Note: Run this assay using the free acid form, not the ester.

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer.

-

Components:

-

Biotinylated-PHD2 (Catalytic Domain).

-

Europium-labeled anti-GST antibody (Donor).

-

FITC-labeled HIF-1α peptide (Tracer/Competitor).

-

-

Workflow:

-

Mix Biotin-PHD2, Fe(II), and Ascorbate in assay buffer.

-

Add serial dilutions of 2-hydroxypyridine-4-carboxylic acid .

-

Add FITC-HIF peptide.

-

Incubate 60 min at RT.

-

Read FRET signal (Ex 337nm / Em 620nm & 665nm).

-

-

Data Interpretation: A decrease in FRET signal indicates the small molecule has displaced the HIF peptide.

Phase III: Cellular HIF-1α Stabilization (Functional Readout)

Objective: Confirm cell permeability and functional efficacy.

-

Cell Line: Hep3B or HeLa cells.

-

Protocol:

-

Seed cells at

cells/well in 6-well plates. -

Treat with Propan-2-yl 2-hydroxypyridine-4-carboxylate (0.1, 1, 10, 50 µM) for 4 hours.

-

Positive Control: Cobalt Chloride (CoCl2, 100 µM) or Roxadustat (10 µM).

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Western Blot: Probe for HIF-1α (approx. 120 kDa). Actin as loading control.

-

Quantitative Data Framework

When reporting results, structure your data as follows to ensure comparability with standard inhibitors like Roxadustat.

| Parameter | Metric | Target Threshold | Rationale |

| Solubility | Kinetic Solubility (PBS) | Required for reliable in vitro dosing. | |

| Metabolic Stability | Ensures compound survives first-pass metabolism (excluding ester hydrolysis). | ||

| Target Affinity | (Measured as free acid) Indicates potent chelation. | ||

| Cellular Potency | (Measured as ester) Confirms permeability and bioactivation. |

Synthesis & Quality Control

Before biological testing, the integrity of the material is paramount.

-

Synthesis Route: Reaction of 2-hydroxypyridine-4-carboxylic acid with propan-2-ol using Thionyl Chloride (

) or EDC coupling. -

Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (DCM/MeOH).

-

QC Check:

-

1H NMR (DMSO-d6): Confirm isopropyl doublet (~1.3 ppm) and septet (~5.1 ppm). Verify aromatic protons for 2-pyridone pattern.

-

HPLC Purity: Must be

at 254 nm.

-

References

-

HIF-PH Inhibitor Mechanism

-

Roxadustat and HIF Stabilization: Chen, N., et al. (2019). "Roxadustat Treatment for Anemia in Patients Undergoing Long-Term Dialysis." New England Journal of Medicine.

-

-

Structural Analogs & Synthesis

-

Synthesis of Pyridone Carboxylates: Patent WO2016138335A1. "Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase." (Describes the synthesis of the methyl/isopropyl ester intermediates).

-

- 2-Hydroxypyridine Tautomerism: Pyridone vs. Hydroxypyridine: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard reference for heterocyclic tautomerism).

-

Assay Methodology

-

HIF-1alpha Western Blotting Protocols: Abcam Scientific Support.

-

Sources

An In-Depth Technical Guide to Propan-2-yl 2-hydroxypyridine-4-carboxylate Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of Propan-2-yl 2-hydroxypyridine-4-carboxylate and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, physicochemical characterization, and explore the burgeoning landscape of their biological activities, with a particular focus on their anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction: The 2-Pyridone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-pyridone motif is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic and structural features, including the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, contribute to its versatility.[1] This scaffold can act as a bioisostere for various functional groups and effectively participate in hydrogen bonding, enhancing drug-receptor interactions.[3] The inherent properties of 2-pyridones, such as metabolic stability and aqueous solubility, make them attractive candidates for drug development.[1]

Propan-2-yl 2-hydroxypyridine-4-carboxylate, the focus of this guide, and its derivatives, represent a promising subclass within the vast family of 2-pyridone-containing compounds. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore their therapeutic potential.[4]

Synthetic Methodologies: Accessing the 2-Hydroxypyridine-4-carboxylate Core

The synthesis of 2-hydroxypyridine-4-carboxylate derivatives can be achieved through several strategic approaches. A common and effective method involves the preparation of the core 2-hydroxyisonicotinic acid (2-hydroxypyridine-4-carboxylic acid), followed by esterification.

Synthesis of the 2-Hydroxyisonicotinic Acid Precursor

A robust method for the synthesis of 2-hydroxyisonicotinic acid involves the reaction of a pyridine-based compound with elemental fluorine in an aqueous medium. This process provides a direct, one-step conversion to the desired 2-hydroxypyridine derivative.

A patented method describes the preparation of 2-hydroxypyridine compounds from their corresponding N-oxides. This involves reacting a 2-pyridine carboxylic acid-N-oxide with a low aliphatic carboxylic acid anhydride in the presence of a tertiary amine, followed by hydrolysis.[5]

Another approach involves the hydrolysis of 2-chloronicotinic acid derivatives. However, this reaction can be sluggish, and optimization of conditions such as pH and the use of catalysts may be necessary to achieve satisfactory yields.

Esterification to Propan-2-yl 2-hydroxypyridine-4-carboxylate

Once the 2-hydroxyisonicotinic acid is obtained, the synthesis of the target compound, Propan-2-yl 2-hydroxypyridine-4-carboxylate, is typically achieved through standard esterification procedures.

Experimental Protocol: Fischer Esterification of 2-Hydroxyisonicotinic Acid

This protocol outlines a general procedure for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate from its carboxylic acid precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyisonicotinic acid (1 equivalent) in an excess of propan-2-ol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Physicochemical Characterization

Thorough characterization of synthesized compounds is paramount for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key absorbances would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C-N stretches of the pyridine ring.

Biological Activities and Therapeutic Potential

Derivatives of the 2-hydroxypyridine-4-carboxylate scaffold have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of 2-pyridone derivatives against various cancer cell lines.[4][7] The cytotoxic activity is often evaluated using standard assays such as the MTT assay.

Data Presentation: Antiproliferative Activity of 2-Pyridone Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2(1H)-pyridone derivatives | HepG2 (Liver) | 53.6 - 77.6 | [3] |

| 2(1H)-pyridone derivatives | MCF-7 (Breast) | 56.3 - 78.3 | [3] |

| Pyridine derivatives | HepG2 (Liver) | 20 - 75 | [7] |

| Spiro-pyridine derivatives | HepG2 (Liver) | 8.42 - 78.17 | [8] |

| Spiro-pyridine derivatives | Caco-2 (Colon) | 7.83 - 84.43 | [8] |

| Sambutoxin (4-hydroxy-2-pyridone) | MDA-MB-231 (Breast) | < 10 | [9] |

| Sambutoxin (4-hydroxy-2-pyridone) | MCF-7 (Breast) | < 10 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general workflow for assessing the in vitro antiproliferative activity of the synthesized compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action

The anticancer activity of 2-pyridone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[7] Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and cell cycle inhibitors like p21, while downregulating proteins that promote cell proliferation, such as cyclin D1.[7] The activation of stress-activated protein kinases like JNK has also been implicated in their mechanism of action.[7]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For pyridine derivatives, several key structural features have been shown to influence their biological activity.

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. For example, the presence of hydroxyl groups has been shown to be important for the antiproliferative activity of some pyridine alkaloids.

-

Ester Moiety: The ester group at the 4-position can be modified to modulate physicochemical properties such as lipophilicity and cell permeability, which can in turn affect biological activity.

-

Introduction of Other Functional Groups: The addition of other functionalities, such as amide groups, has been explored to create novel inhibitors of enzymes like prolyl 4-hydroxylase.

Future Directions and Conclusion

The Propan-2-yl 2-hydroxypyridine-4-carboxylate scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly their antiproliferative effects, make them compelling candidates for further investigation.

Future research efforts should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.

-

In Vivo Evaluation: Progression of promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

References

-

Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-21. [Link]

-

Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

-

Al-Warhi, T., Rizk, O., El-Agrody, A. M., & El-Gazzar, A. R. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 1-1. [Link]

-